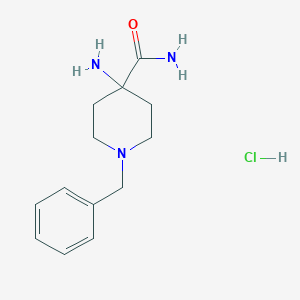

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-1-benzylpiperidine, also known as 1-(Phenylmethyl)-4-piperidinamine, is a compound with the molecular formula C12H18N2 . It is used in the preparation of various derivatives and has been involved in the synthesis of several bioactive compounds .

Molecular Structure Analysis

The molecular structure of 4-Amino-1-benzylpiperidine comprises a benzyl group attached to the nitrogen atom of a piperidine ring . The InChI key for this compound is YUBDLZGUSSWQSS-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Amino-1-benzylpiperidine has been used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate . It has also been used in the synthesis of 5-alkylimino-1,2,4-thiadiazolidine-3-ones .Physical And Chemical Properties Analysis

4-Amino-1-benzylpiperidine is a liquid at room temperature with a refractive index of 1.543 and a density of 0.933 g/mL at 25 °C . The compound is also known to absorb CO2 .Wissenschaftliche Forschungsanwendungen

Preparation of Key Intermediates

4-Amino-1-benzylpiperidine can be used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate .

Synthesis of 5-Alkylimino-1,2,4-Thiadiazolidine-3-Ones

This compound can also be used in the preparation of 5-alkylimino-1,2,4-thiadiazolidine-3-ones, such as 4-ethyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-methyl-1,2,4-thiadiazolidin-3-one and 4-benzyl-5-[imino-[1-(phenylmethyl)-4-piperidinyl]]-2-isopropyl-1,2,4-thiadiazolidin-3-one .

Preparation of Glycyrrhetinic Acid Derivatives

4-Amino-1-benzylpiperidine can be used in the preparation of glycyrrhetinic acid derivatives .

Synthesis of Inhibitors of p38a Mitogen-Activated Protein Kinase

This compound can be used as a reactant for the synthesis of highly selective inhibitors of p38a mitogen-activated protein kinase .

Preparation of Antiplasmodial Compounds

4-Amino-1-benzylpiperidine can be used in the synthesis of antiplasmodial compounds .

Synthesis of Dual Activity Cholinesterase and Aβ-Aggregation Inhibitors

This compound can be used in the synthesis of dual activity cholinesterase and Aβ-aggregation inhibitors .

Preparation of Muscarinic Acetylcholine Receptor Antagonists and Beta 2 Adrenoceptor Agonists

4-Amino-1-benzylpiperidine can be used in the preparation of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been noted to interact with p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .

Mode of Action

Related compounds have been reported to act as inhibitors of p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .

Biochemical Pathways

Related compounds have been reported to inhibit p38a mitogen-activated protein kinase, which plays a crucial role in cellular responses to stress and inflammation .

Pharmacokinetics

It has been reported that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

Related compounds have been reported to have antiplasmodial activity and dual activity as cholinesterase and aβ-aggregation inhibitors .

Eigenschaften

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTNVZRQTKHHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570736.png)

![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)

![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)

![2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2570746.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2570747.png)

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)